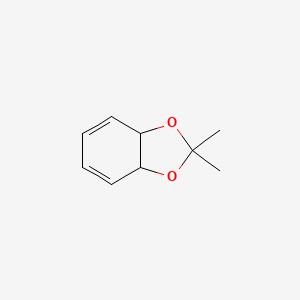
1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- is an organic compound with the molecular formula C9H12O2. It belongs to the class of benzodioxoles, which are characterized by a benzene ring fused to a dioxole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of catechol with acetone in the presence of an acid catalyst to form the dioxole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- has several scientific research applications:
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific active sites, influencing the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole-5-methanol, 3a,7a-dihydro-2,2-dimethyl-: This compound shares a similar core structure but differs in the presence of a methanol group.
Conduritol A: Another related compound used in organic synthesis and pharmaceutical development.
Uniqueness
1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propriétés
Formule moléculaire |
C9H12O2 |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole |
InChI |
InChI=1S/C9H12O2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-8H,1-2H3 |
Clé InChI |
XLRDXQUMUWLWAY-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2C=CC=CC2O1)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-ethyl-4-fluoro-6-nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B8737629.png)
![5-Bromo-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-B]pyridin-6(7H)-one](/img/structure/B8737635.png)
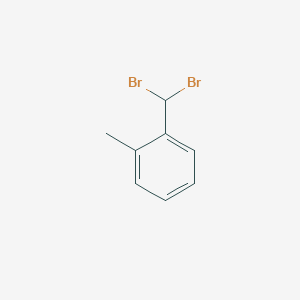
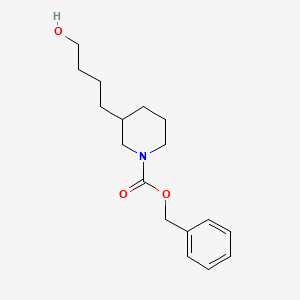
![Bicyclo[3.3.1]non-6-en-3-amine](/img/structure/B8737655.png)



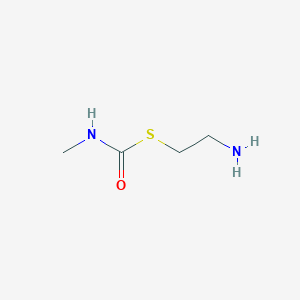
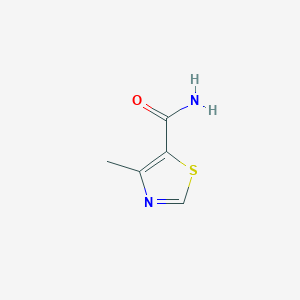


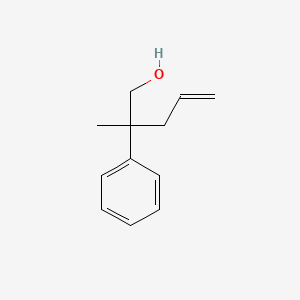
![7-Methoxy-5-methyl-2-phenylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B8737698.png)
